Lipophilicity (LogP) Comparison: 3-Amino-N-isopropylisonicotinamide (0.802) vs. 3-Aminoisonicotinamide (-0.4) vs. 2-Chloro-N-isopropylisonicotinamide (1.74)
3-Amino-N-isopropylisonicotinamide exhibits a calculated LogP of 0.802 . In contrast, the simpler analog 3-aminoisonicotinamide (lacking the N-isopropyl group) has an XLogP3 of -0.4, indicating significantly higher hydrophilicity . Conversely, 2-chloro-N-isopropylisonicotinamide (replacing the 3-amino group with a 2-chloro substituent) has a LogP of 1.74, indicating substantially higher lipophilicity . The target compound therefore occupies a distinct middle-ground lipophilicity range.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.802 |
| Comparator Or Baseline | 3-Aminoisonicotinamide: -0.4 (XLogP3); 2-Chloro-N-isopropylisonicotinamide: 1.74 |
| Quantified Difference | ΔLogP = +1.202 vs. 3-aminoisonicotinamide; ΔLogP = -0.938 vs. 2-chloro analog |
| Conditions | Predicted/calculated LogP values from vendor technical datasheets |
Why This Matters
LogP values in the 0-3 range are generally favorable for oral bioavailability; the target compound's LogP of 0.802 balances permeability and solubility better than the overly hydrophilic 3-aminoisonicotinamide (LogP -0.4) and the more lipophilic 2-chloro analog (LogP 1.74), making it a more versatile starting point for lead optimization .
